molecular formula C13H9ClN2OS B13940260 4-Chloro-5-methoxy-2-(2-thienyl)quinazoline CAS No. 219773-54-3

4-Chloro-5-methoxy-2-(2-thienyl)quinazoline

Cat. No.: B13940260
CAS No.: 219773-54-3
M. Wt: 276.74 g/mol
InChI Key: OZHCILQBTWUTGL-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-2-(2-thienyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks for various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-methoxy-2-(2-thienyl)quinazoline typically involves the reaction of 2-aminobenzonitrile with 2-thiophenecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then chlorinated using thionyl chloride to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxy-2-(2-thienyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-5-methoxy-2-(2-thienyl)quinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-5-methoxy-2-(2-thienyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-methoxy-2-phenylquinazoline
  • 4-Chloro-5-methoxy-2-(2-furyl)quinazoline
  • 4-Chloro-5-methoxy-2-(2-pyridyl)quinazoline

Uniqueness

4-Chloro-5-methoxy-2-(2-thienyl)quinazoline is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications compared to its analogs .

Properties

CAS No.

219773-54-3

Molecular Formula

C13H9ClN2OS

Molecular Weight

276.74 g/mol

IUPAC Name

4-chloro-5-methoxy-2-thiophen-2-ylquinazoline

InChI

InChI=1S/C13H9ClN2OS/c1-17-9-5-2-4-8-11(9)12(14)16-13(15-8)10-6-3-7-18-10/h2-7H,1H3

InChI Key

OZHCILQBTWUTGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=NC(=N2)C3=CC=CS3)Cl

Origin of Product

United States

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